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Compound of Interest

Compound Name:
3,6-Dichloropyrazine-2-

carbaldehyde

CAS No.: 1357172-39-4

Cat. No.: B1399295

Get Quote

3,6-Dichloropyrazine-2-carbaldehyde is a highly functionalized heterocyclic compound of

significant interest in medicinal chemistry and synthetic organic chemistry. As a trifunctional

molecule, it features a pyrazine core, two reactive chlorine substituents, and a versatile

aldehyde group. This unique combination of features makes it an invaluable intermediate for

constructing complex molecular architectures. The pyrazine ring is a well-established

pharmacophore found in numerous approved drugs, prized for its ability to engage in hydrogen

bonding and act as a bioisostere for other aromatic systems.[1][2] The chlorine atoms serve as

handles for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of

diverse functionalities, while the aldehyde group provides a gateway for a vast array of

classical carbonyl chemistries.

This guide, designed for the practicing scientist, provides a comprehensive overview of 3,6-
Dichloropyrazine-2-carbaldehyde, consolidating available technical data on its properties,

synthesis, reactivity, and applications, with a focus on enabling its practical use in a research

and development setting.
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Physicochemical and Spectroscopic Properties
The fundamental properties of 3,6-Dichloropyrazine-2-carbaldehyde are summarized below.

This data is essential for handling, reaction setup, and preliminary characterization.

Property Value Source

CAS Number 1357172-39-4 [3]

Molecular Formula C₅H₂Cl₂N₂O [3]

Molecular Weight 176.99 g/mol [3]

Physical Form Yellow to Brown Solid [3]

Purity Typically ≥95% [3]

Storage Temperature 2-8 °C [3]

InChI Key
HEGCEYZLDWHQMS-

UHFFFAOYSA-N
[3]

Spectroscopic Characterization
Definitive experimental spectroscopic data for 3,6-Dichloropyrazine-2-carbaldehyde is not

widely published. The following provides predicted Nuclear Magnetic Resonance (NMR) data

and experimental data for closely related analogs to aid in characterization.

¹H and ¹³C NMR Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

δ ≈ 10.2-10.4 ppm (s, 1H, -CHO)

δ ≈ 8.6-8.8 ppm (s, 1H, Pyrazine-H)

Rationale: The aldehyde proton is expected to be significantly downfield due to the

anisotropic effect of the carbonyl and the electron-withdrawing nature of the ring. The lone

pyrazine proton is in an electron-deficient environment, shifted downfield.
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¹³C NMR (101 MHz, CDCl₃):

δ ≈ 190-192 ppm (C=O)

δ ≈ 155-158 ppm (C-Cl)

δ ≈ 152-155 ppm (C-Cl)

δ ≈ 145-148 ppm (C-CHO)

δ ≈ 140-143 ppm (C-H)

Rationale: The carbonyl carbon is characteristically the most downfield signal. The three

quaternary carbons attached to electronegative atoms (2x Cl, 1x N) will also be

significantly deshielded. The protonated carbon of the pyrazine ring will be the most

upfield of the ring carbons.

Analog Comparison: Experimental ¹H NMR Data

To provide a practical reference, the experimental ¹H NMR data for 2,6-Dichloropyridine-3-

carboxaldehyde (a pyridine analog) is available and shows signals at δ 10.36 (s, 1H), 8.35 (d,

1H), 7.55 (d, 1H).[4] Additionally, data for 3-Chloro-pyrazine-2-carbaldehyde has been

reported, which can serve as another useful comparison point for researchers confirming the

structure.[5]

Synthesis and Purification
While a direct, peer-reviewed synthesis for 3,6-Dichloropyrazine-2-carbaldehyde is not

readily available, its preparation can be reliably achieved via a two-step sequence starting from

the corresponding nitrile, 3,6-Dichloropyrazine-2-carbonitrile. This precursor is a known

intermediate in the synthesis of the antiviral drug Favipiravir.[6][7]
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Step 1: Synthesis of Nitrile Precursor Step 2: Reduction to Aldehyde

3-Hydroxy-6-bromopyrazine-2-amide

3,6-Dichloropyrazine-2-carbonitrile
(CAS 356783-16-9)

  POCl₃, DIEA, LiCl
  80 °C, 1h
  Ref:[8]

3,6-Dichloropyrazine-2-carbaldehyde
(CAS 1357172-39-4)

3,6-Dichloropyrazine-2-carbonitrile

  1. DIBAL-H, Toluene or CH₂Cl₂
  -78 °C to 0 °C

  2. Aqueous Workup (e.g., Rochelle's salt)
  Ref:[9]

Click to download full resolution via product page

Step 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
This procedure is adapted from patent literature describing the synthesis of Favipiravir

intermediates.[8]

Rationale: This step converts the amide and hydroxyl groups into a nitrile and a chloride,

respectively, while also substituting the bromine with a chlorine. Phosphorus oxychloride

(POCl₃) is a powerful dehydrating and chlorinating agent. The addition of an inorganic

chloride like LiCl aids in the displacement of bromide, and a non-nucleophilic base like

Diisopropylethylamine (DIEA) neutralizes the generated HCl.

Detailed Protocol:

To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 3-

hydroxy-6-bromopyrazine-2-amide (1.0 eq), lithium chloride (1.0 eq), and phosphorus

oxychloride (5-10 eq).

Stir the mixture and heat to 50 °C.
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Slowly add diisopropylethylamine (DIEA) (2.0 eq) to the reaction system. An exotherm may

be observed.

After the addition is complete, heat the system to 80 °C and maintain for 1-2 hours,

monitoring by TLC or LC-MS for the disappearance of the starting material.

Cool the reaction mixture to room temperature (~30 °C).

Crucial Step (Quench): Slowly and carefully pour the reaction mixture into a vigorously

stirred vessel containing crushed ice and water. This quench is highly exothermic and

releases HCl gas; it must be performed in a well-ventilated fume hood.

The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

Purification: Wash the filter cake with cold water until the filtrate is neutral. The crude solid

can be further purified by slurring in a minimal amount of a suitable solvent like isopropanol

or by recrystallization to yield 3,6-dichloropyrazine-2-carbonitrile as a pale-yellow solid.[8]

Step 2: Reduction of Nitrile to Aldehyde
This is a standard organic transformation. The use of Diisobutylaluminum hydride (DIBAL-H) at

low temperatures is key to stopping the reduction at the aldehyde stage and preventing over-

reduction to the alcohol.

Rationale: DIBAL-H is a bulky, electrophilic reducing agent. It coordinates to the nitrile

nitrogen, followed by hydride transfer to the carbon. The resulting N-aluminylimine

intermediate is stable at low temperatures. Upon aqueous workup, this intermediate

hydrolyzes to release the desired aldehyde.[9]

Detailed Protocol:

Dissolve 3,6-Dichloropyrazine-2-carbonitrile (1.0 eq) in anhydrous toluene or

dichloromethane (DCM) in a dry, inert-atmosphere (N₂ or Ar) flask.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1-1.2 eq) dropwise via

syringe, maintaining the internal temperature below -70 °C.
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Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC, quenching

small aliquots with methanol before spotting.

Crucial Step (Quench): Once the starting material is consumed, quench the reaction at low

temperature by the slow, dropwise addition of methanol.

Allow the mixture to warm to 0 °C, then add a saturated aqueous solution of Rochelle's salt

(potassium sodium tartrate). Stir vigorously for 1-2 hours or until the aqueous and organic

layers are clear. This chelates the aluminum salts and breaks up emulsions, simplifying the

workup.

Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM or

Ethyl Acetate) (2-3 times).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purification: The resulting crude aldehyde can be purified by flash column chromatography

on silica gel using a hexane/ethyl acetate gradient to yield 3,6-Dichloropyrazine-2-
carbaldehyde.

Chemical Reactivity and Synthetic Utility
The synthetic value of 3,6-Dichloropyrazine-2-carbaldehyde stems from the distinct reactivity

of its three functional sites. The electron-deficient nature of the pyrazine ring activates the

chlorine atoms towards nucleophilic attack.
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3,6-Dichloropyrazine-2-carbaldehyde

Amines (R-NH₂)
[Ref: 11]

Nu⁻

Alkoxides (R-O⁻)

Nu⁻

Thiols (R-SH)

Nu⁻

Reductive Amination
(R-NH₂, NaBH₃CN)

[Ref: 18]

Wittig Reaction
(Ph₃P=CHR)

Oxidation
(e.g., KMnO₄)

Schiff Base Formation
(R-NH₂)
[Ref: 15]

Click to download full resolution via product page

Nucleophilic Aromatic Substitution (SNAr) at C-Cl
The chlorine atoms at positions 3 and 6 are susceptible to displacement by a wide range of

nucleophiles. This is the most powerful method for elaborating the pyrazine core.

Mechanism & Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-

stabilized anionic intermediate formed by the addition of the nucleophile to the electron-

deficient ring. The stability of this intermediate is enhanced by the electron-withdrawing

pyrazine nitrogens and the other ring substituents. The halide ion is subsequently eliminated

to restore aromaticity. Studies on related dichloropyrazines and dichloropyrimidines confirm

this reactivity profile.[1][10]

Regioselectivity: The chlorine at C-6 is generally more reactive towards nucleophilic attack

than the chlorine at C-3 due to the electronic influence of the adjacent aldehyde group. This

allows for selective monosubstitution under controlled conditions (e.g., lower temperatures,

use of 1 equivalent of nucleophile). Disubstitution can be achieved with excess nucleophile

and/or higher temperatures.

Common Nucleophiles:

Amines: Primary and secondary amines react readily, often in the presence of a non-

nucleophilic base (e.g., DIPEA, K₂CO₃) in a polar aprotic solvent (e.g., DMF, NMP, DMSO)

or an alcohol.
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Alcohols/Phenols: Require conversion to the more nucleophilic alkoxide/phenoxide using a

strong base (e.g., NaH, K₂CO₃).

Thiols: Thiolates are excellent nucleophiles and react smoothly with chloropyrazines.

Reactions of the Aldehyde Group
The aldehyde functionality offers a rich platform for transformations.

Reductive Amination: A powerful method for C-N bond formation, this reaction involves the

initial formation of an imine or iminium ion with a primary or secondary amine, followed by in-

situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or

sodium triacetoxyborohydride (STAB).[11]

Schiff Base Formation: Condensation with primary amines, often catalyzed by a trace

amount of acid, yields imines (Schiff bases).[12] These can be valuable intermediates or final

products in their own right.

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CR₁R₂) allows for the conversion of

the C=O bond to a C=C bond, providing access to vinyl-substituted pyrazines.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3,6-

Dichloropyrazine-2-carboxylic acid) using standard oxidizing agents like potassium

permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: The aldehyde can be reduced to the primary alcohol ( (3,6-Dichloropyrazin-2-

yl)methanol) using mild reducing agents like sodium borohydride (NaBH₄).

Applications in Medicinal Chemistry and Drug
Discovery
3,6-Dichloropyrazine-2-carbaldehyde is not typically a final drug product but rather a

strategic intermediate. Its value lies in its ability to serve as a scaffold for building libraries of

diverse compounds for screening.

Scaffold for Kinase Inhibitors: The pyrazine core is a common hinge-binding motif in many

kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors. By using SNAr
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chemistry at the C-6 position to install a key pharmacophore and then elaborating the

aldehyde at C-2, medicinal chemists can rapidly generate novel inhibitor candidates.

Intermediate for Antiviral Agents: The precursor, 3,6-Dichloropyrazine-2-carbonitrile, is a key

intermediate in some synthetic routes to Favipiravir, a broad-spectrum RNA polymerase

inhibitor.[6][7] While the aldehyde itself may not be on the direct pathway, it serves as a

crucial reference compound for impurity analysis and as a potential starting point for

synthesizing analogs of Favipiravir and other antiviral pyrazine carboxamides.

Safety, Handling, and Storage
As a reactive chemical intermediate, 3,6-Dichloropyrazine-2-carbaldehyde requires careful

handling in a laboratory setting.

Hazard Identification:[3]

Pictograms:

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

P405: Store locked up.

Handling and Personal Protective Equipment (PPE):
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Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves

(e.g., nitrile).

Avoid inhalation of dust and contact with skin and eyes.[13]

Storage:

Store in a tightly sealed container in a cool, dry place. The recommended storage

temperature is 2-8 °C.[3]

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and

strong bases.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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